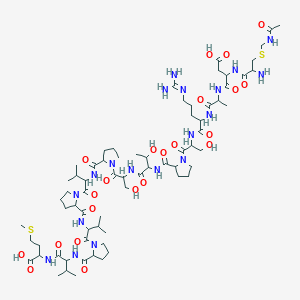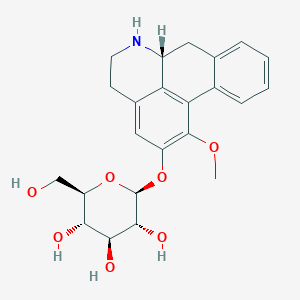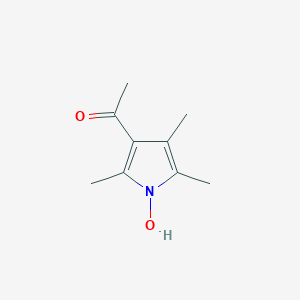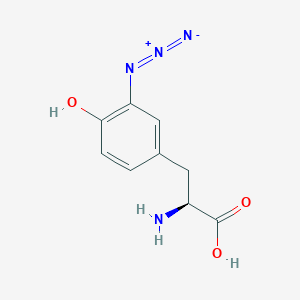
2-Methyl-5-nitrophenylguanidine
Vue d'ensemble
Description
2-Methyl-5-nitrophenylguanidine is an intermediate for the synthesis of pharmaceuticals (imatinib), agrochemicals, and technical products . Its molecular formula is C8H10N4O2 and it has a molecular weight of 194.19 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10N4O2 . More detailed structural information can be found on databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.19 and a molecular formula of C8H10N4O2 . The nitrate form of this compound has a melting point of 218-219 °C .Applications De Recherche Scientifique
Mutagenesis and DNA Studies
Mutagenesis in Bacteria : N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, has been extensively used as a mutagen in bacteria like Escherichia coli. It induces a high frequency of mutations at specific chromosome regions, aiding in the study of DNA replication and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
DNA Methylation Studies : Studies have shown that certain nitrosoguanidines methylate DNA in cultured mammalian cells, affecting cellular processes. This highlights their utility in understanding DNA-protein interactions and cellular responses to DNA damage (Lawley & Thatcher, 1970).
Chemical Analysis and Environmental Studies
Electrochemical Behavior Analysis : Research on derivatives of nitrophenylguanidines, such as 4-methyl-2-nitrophenylguanidine, has explored their electrochemical properties. This kind of study is crucial for developing new materials and understanding chemical reactions (Pazdera, Studničková, Racková, & Fischer, 1986).
Environmental Contamination Analysis : Nitroguanidine compounds have been identified as environmental contaminants. Techniques for their sensitive analysis in water and soil matrices have been developed, which are critical for environmental monitoring and remediation efforts (Voloshenko Rossin et al., 2017).
Synthesis and Material Science
Synthesis of Energetic Materials : Research into energetic derivatives of nitroguanidine, such as 1-amino-3-nitroguanidine, has led to the synthesis of compounds with potential applications in material science, particularly in the creation of new energetic materials (Wu et al., 2015).
Insecticidal Applications : Nitroguanidine derivatives have been synthesized and tested for their insecticidal activities, highlighting their potential use in pest control and agricultural applications (Uneme et al., 1999).
Safety and Hazards
The nitrate form of 2-Methyl-5-nitrophenylguanidine can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZBONZCMJREIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152460-07-6 | |
| Record name | N-(2-Methyl-5-nitrophenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl-5-nitrophenyl-guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanidine, N-(2-methyl-5-nitrophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



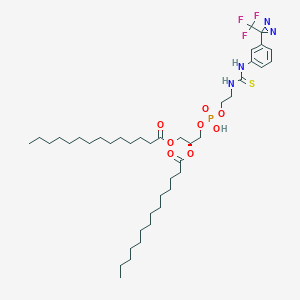

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)



![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)


